
N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DPOP is a member of the oxadiazole family of compounds, which has been extensively studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. Additionally, N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to enhance the activity of neurotrophic factors, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation, as well as enhance the activity of neurotrophic factors. Additionally, N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its relatively simple synthesis method. Additionally, N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to have low toxicity in animal models, which makes it a potentially safe compound for further research. However, one limitation of using N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide and to optimize its pharmacological properties. Further research is also needed to determine the safety and efficacy of N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in human subjects.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 2,3-dimethylaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting product with hydrazine hydrate and phenyl isocyanate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-6-10-16(14(13)2)20-17(23)11-12-18-21-19(22-24-18)15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXMSDDTVGWSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

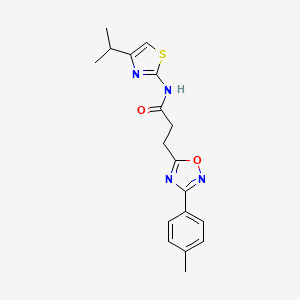
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)

![2-(4-chlorophenoxy)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7713023.png)
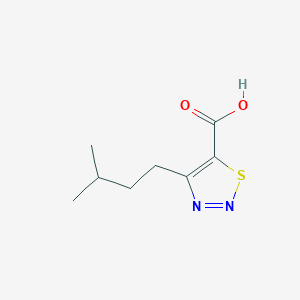
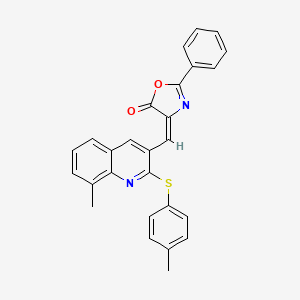
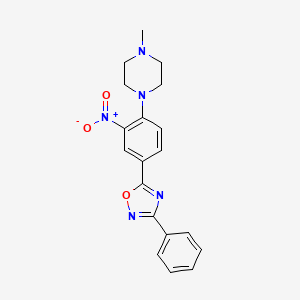

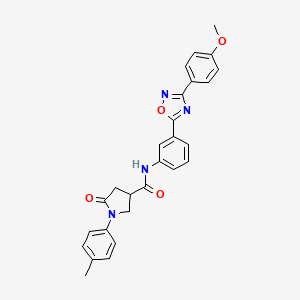

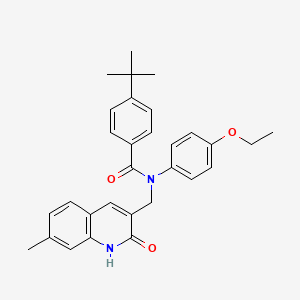


![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)